molecular formula C13H14N2O B10804777 2-Ethyl-6-methyl-5-phenylpyrimidin-4(3H)-one

2-Ethyl-6-methyl-5-phenylpyrimidin-4(3H)-one

Cat. No.: B10804777
M. Wt: 214.26 g/mol
InChI Key: IPQBVKLZYYDUBA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-628644 involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

WAY-628644 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Scientific Research Applications

WAY-628644 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

WAY-628644 exerts its effects by inhibiting the activity of p38α MAPK. This kinase is involved in the signaling pathways that regulate inflammatory responses and cell differentiation. By inhibiting p38α MAPK, WAY-628644 can modulate these cellular processes, making it a valuable tool in research focused on inflammation and related diseases .

Comparison with Similar Compounds

WAY-628644 can be compared with other p38α MAPK inhibitors, such as:

    SB203580: Another well-known p38α MAPK inhibitor with a different chemical structure.

    BIRB 796: A potent inhibitor of p38α MAPK with distinct pharmacological properties.

    VX-702: A selective p38α MAPK inhibitor used in various research studies.

WAY-628644 is unique due to its specific chemical structure and its high selectivity for p38α MAPK, which makes it a valuable compound for targeted research .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-ethyl-4-methyl-5-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H14N2O/c1-3-11-14-9(2)12(13(16)15-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15,16)

InChI Key

IPQBVKLZYYDUBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C(=O)N1)C2=CC=CC=C2)C

Origin of Product

United States

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